(R)-2-Mercaptopyrrolidine-2-carboxylic acid
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Overview
Description
®-2-Mercaptopyrrolidine-2-carboxylic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a mercapto group (-SH) attached to a pyrrolidine ring, which is a five-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Mercaptopyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions, often involving the use of reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Introduction of the Mercapto Group: The mercapto group is introduced through thiolation reactions, using reagents such as thiourea or hydrogen sulfide (H2S).
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain ®-2-Mercaptopyrrolidine-2-carboxylic acid in high purity.
Industrial Production Methods: In industrial settings, the production of ®-2-Mercaptopyrrolidine-2-carboxylic acid may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions: ®-2-Mercaptopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the mercapto group to a thiol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions where the mercapto group is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4)
Substitution: Alkyl halides
Major Products Formed:
Oxidation: Disulfides, sulfonic acids
Reduction: Thiols
Substitution: Various substituted derivatives
Scientific Research Applications
®-2-Mercaptopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its role in enzyme catalysis and protein folding due to its ability to form disulfide bonds.
Medicine: It has potential therapeutic applications in the treatment of diseases related to oxidative stress and inflammation.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-2-Mercaptopyrrolidine-2-carboxylic acid involves its ability to interact with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, proteins, and other biomolecules through the formation of disulfide bonds.
Pathways Involved: It plays a role in redox reactions, influencing cellular processes related to oxidative stress and signal transduction.
Comparison with Similar Compounds
Cysteine: An amino acid with a similar mercapto group, but with a different side chain structure.
Homocysteine: Another sulfur-containing amino acid with a longer carbon chain.
Thioproline: A compound with a similar pyrrolidine ring structure but different functional groups.
Uniqueness: ®-2-Mercaptopyrrolidine-2-carboxylic acid is unique due to its specific combination of a mercapto group and a pyrrolidine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
255052-61-0 |
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Molecular Formula |
C5H9NO2S |
Molecular Weight |
147.20 g/mol |
IUPAC Name |
(2R)-2-sulfanylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO2S/c7-4(8)5(9)2-1-3-6-5/h6,9H,1-3H2,(H,7,8)/t5-/m1/s1 |
InChI Key |
ZONXBXMWKSOXCA-RXMQYKEDSA-N |
Isomeric SMILES |
C1C[C@](NC1)(C(=O)O)S |
Canonical SMILES |
C1CC(NC1)(C(=O)O)S |
Origin of Product |
United States |
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